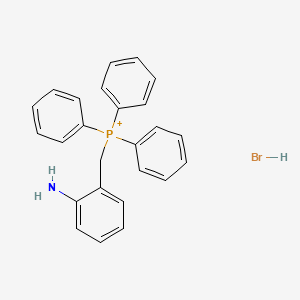
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide, also known as (2-aminobenzyl)triphenylphosphonium bromide, is a chemical compound with the molecular formula C25H23BrNP and a molecular weight of 448.33 g/mol . This compound is characterized by its unique structure, which includes an aminophenyl group attached to a triphenylphosphonium moiety, and is commonly used in various chemical reactions and research applications.
Méthodes De Préparation
The synthesis of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate aminophenyl derivative under specific conditions. One common method includes the use of a halogenated precursor, such as bromobenzylamine, which reacts with triphenylphosphine in the presence of a base to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of phosphonium salts.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide involves its interaction with various molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions, while the triphenylphosphonium moiety can interact with biological membranes and proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide can be compared with other similar compounds, such as:
- (2-aminophenyl)methyl-triphenylphosphonium chloride
- (2-aminophenyl)methyl-triphenylphosphonium iodide
- (2-aminophenyl)methyl-triphenylphosphonium fluoride These compounds share similar structures but differ in their halide components, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific halide component, which can affect its solubility, stability, and reactivity in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C25H24BrNP+ |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1; |
Clé InChI |
FBTZMAUPYYNVPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


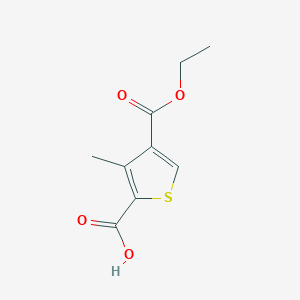

![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

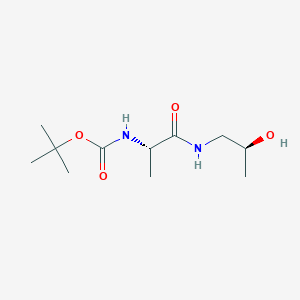




![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

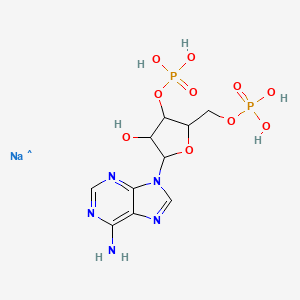
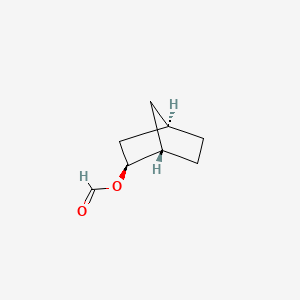
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
